Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide
Brand Name: Vulcanchem
CAS No.: 2415072-80-7
VCID: VC6127561
InChI: InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-7-4-6(5-7)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,14,15);/q-1;+1
SMILES: [B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C9H16BF3KNO2
Molecular Weight: 277.14

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide

CAS No.: 2415072-80-7

Cat. No.: VC6127561

Molecular Formula: C9H16BF3KNO2

Molecular Weight: 277.14

* For research use only. Not for human or veterinary use.

Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide - 2415072-80-7

Specification

CAS No. 2415072-80-7
Molecular Formula C9H16BF3KNO2
Molecular Weight 277.14
IUPAC Name potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]boranuide
Standard InChI InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-7-4-6(5-7)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,14,15);/q-1;+1
Standard InChI Key HWBDMEGZXFSNSK-UHFFFAOYSA-N
SMILES [B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s molecular architecture integrates three critical components:

  • A cyclobutyl ring that introduces strain and influences reactivity.

  • A tert-butoxycarbonylamino (Boc) group that serves as a protective moiety for amines, enhancing stability during synthetic procedures .

  • A trifluoroborate anion (BF₃⁻) coordinated to potassium, which improves solubility and handling compared to boronic acids .

The IUPAC name, potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]boranuide, reflects this arrangement. Its SMILES notation, [B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+], and InChIKey HWBDMEGZXFSNSK-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.2415072-80-7
Molecular FormulaC₉H₁₆BF₃KNO₂
Molecular Weight277.14 g/mol
InChIInChI=1S/C9H16BF3NO2.K/...
SMILES[B-](C1CC(C1)NC(=O)...

Synthesis and Preparation

Synthetic Routes

The synthesis of Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuide follows a multi-step protocol analogous to related trifluoroborates :

  • Cyclobutyl Precursor Functionalization: A cyclobutylamine derivative undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium tert-butoxide (KOtBu) .

  • Boronation: The Boc-protected amine reacts with a boron source, typically trifluoroboric acid (HBF₄), to form the trifluoroborate anion.

  • Potassium Exchange: The boron intermediate is treated with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to yield the final potassium salt.

A patent (CN113004227A) detailing the synthesis of a structurally related epoxy compound highlights the use of potassium tert-butoxide as a base in analogous reactions, underscoring its role in deprotonation and catalytic cycles .

Optimization and Catalysis

Critical parameters for optimizing yield and purity include:

  • Solvent Choice: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both organic and inorganic intermediates .

  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize decomposition of the Boc group .

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates Boc protection, while palladium catalysts may facilitate subsequent cross-coupling steps .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s trifluoroborate moiety enables participation in Suzuki-Miyaura couplings, a cornerstone of carbon-carbon bond formation. Unlike boronic acids, trifluoroborates resist proto-deboronation, allowing reactions under aqueous conditions . For example:
R–BF₃K+R’–XPd catalystR–R’+BF₃+KX\text{R–BF₃K} + \text{R'–X} \xrightarrow{\text{Pd catalyst}} \text{R–R'} + \text{BF₃} + \text{KX}
This reactivity is exploited in synthesizing biaryl compounds for pharmaceuticals and agrochemicals.

Role in Medicinal Chemistry

The Boc group’s transient protection of amines is pivotal in peptide synthesis and prodrug design. By masking reactive NH groups, the compound facilitates selective functionalization of complex molecules . Recent patents highlight its utility in generating epoxy intermediates for antiviral agents .

Comparative Analysis with Related Trifluoroborates

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeatureApplication
Potassium;[3-(tert-butoxycarbonylamino)cyclobutyl]-trifluoro-boranuideC₉H₁₆BF₃KNO₂Cyclobutyl strainCross-coupling
Potassium [3-(tert-butoxy)-3-oxopropyl]trifluoroborateC₇H₁₁BF₃KO₃Ester functionalityPolymer chemistry
Potassium phenyltrifluoroborateC₆H₅BF₃KAromatic coreDrug intermediates

The cyclobutyl derivative’s strained ring enhances reactivity in ring-opening polymerizations, distinguishing it from linear analogs.

Recent Advances and Future Directions

Innovations in flow chemistry and photoredox catalysis promise to expand the compound’s utility. A 2025 patent (CN113004227A) demonstrates its potential in enantioselective synthesis, leveraging chiral auxiliaries to access stereochemically complex APIs . Future research may explore its electrochemical applications, such as boron-doped graphene synthesis for battery anodes.

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